molecular formula C16H11N3O3 B8081689 STAT5 Inhibitor

STAT5 Inhibitor

Cat. No.: B8081689
M. Wt: 293.28 g/mol
InChI Key: DAVIKTBRCQWOGT-UHFFFAOYSA-N
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Description

STAT5 Inhibitor: is a complex organic compound with a unique structure that combines a chromone moiety with a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of STAT5 Inhibitor typically involves the condensation of 4-oxochromene-3-carbaldehyde with pyridine-3-carboxamide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, STAT5 Inhibitor is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors .

Medicine: In medicinal chemistry, the compound is being explored for its potential therapeutic applications. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of STAT5 Inhibitor involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The chromone moiety is known to interact with various biological pathways, while the pyridine carboxamide group enhances its binding affinity and specificity .

Comparison with Similar Compounds

  • N-[(4-oxochromen-3-yl)methylideneamino]benzamide
  • N-[(4-oxochromen-3-yl)methylideneamino]thiophene-3-carboxamide
  • N-[(4-oxochromen-3-yl)methylideneamino]pyridine-2-carboxamide

Comparison: Compared to these similar compounds, STAT5 Inhibitor exhibits unique properties due to the presence of the pyridine ring, which can enhance its solubility and bioavailability. Additionally, the specific positioning of functional groups in this compound may result in distinct biological activities and chemical reactivity .

Properties

IUPAC Name

N-[(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-15-12(10-22-14-6-2-1-5-13(14)15)9-18-19-16(21)11-4-3-7-17-8-11/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVIKTBRCQWOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901034778
Record name N'-[(4-oxo-4H-1-benzopyran-3-yl)methylidene]pyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901034778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285986-31-4
Record name 3-Pyridinecarboxylic acid 2-[(4-oxo-4H-1-benzopyran-3-yl)methylene]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=285986-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-[(4-oxo-4H-1-benzopyran-3-yl)methylidene]pyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901034778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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